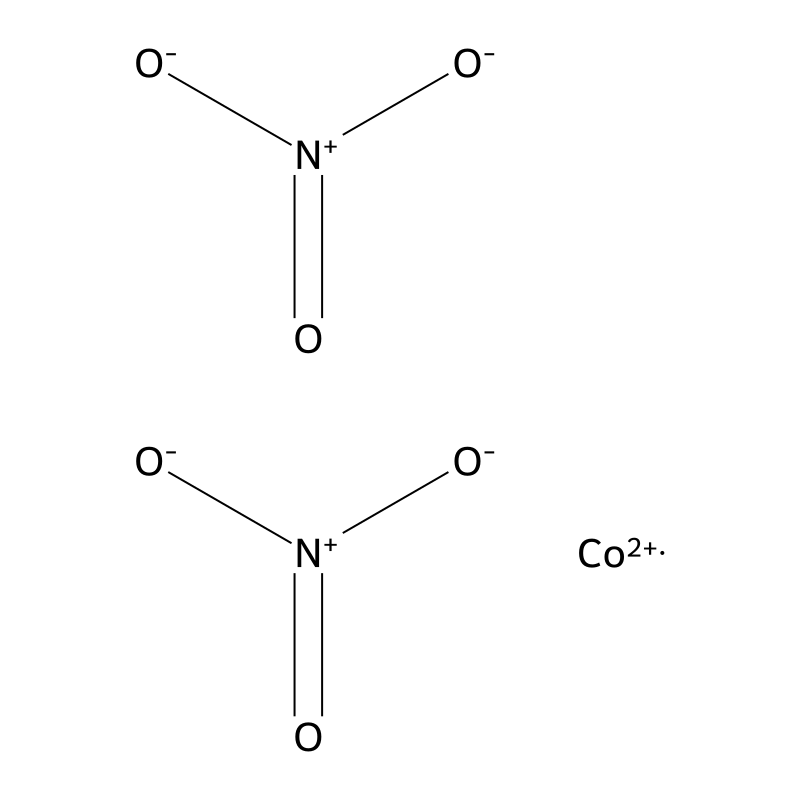Cobalt nitrate
CoN2O6

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
CoN2O6
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Solubility in water: soluble
Synonyms
Canonical SMILES
Precursor for Nanomaterials
Cobalt nitrate plays a crucial role in the synthesis of various cobalt-based nanomaterials, including nanoparticles, nanowires, and thin films. These nanomaterials possess unique properties like enhanced magnetism, conductivity, and catalytic activity, making them valuable for applications in energy conversion, catalysis, and spintronics [].
The nitrate group in cobalt nitrate acts as a leaving group during decomposition processes, facilitating the formation of well-defined cobalt nanostructures. Additionally, by controlling the reaction conditions, researchers can tailor the size, shape, and morphology of the resulting nanomaterials, allowing for specific property tuning [].
Catalyst Development
Cobalt nitrate serves as a precursor for the development of various catalysts used in diverse chemical reactions. Its ability to form different oxidation states (Co(II) and Co(III)) makes it suitable for various catalytic processes, such as hydrogenation, oxidation, and polymerization reactions [].
Researchers can modify cobalt nitrate with different ligands or support materials to create highly efficient and selective catalysts. For example, cobalt nitrate can be used to prepare cobalt-based catalysts for the Fischer-Tropsch synthesis, a process for converting syngas (a mixture of carbon monoxide and hydrogen) into liquid fuels [].
Synthesis of Coordination Complexes
Cobalt nitrate finds extensive use in the synthesis of coordination complexes, which are molecules containing a central metal ion (cobalt in this case) surrounded by ligands. These complexes exhibit diverse properties depending on the nature of the metal ion and the ligands, making them valuable in various research areas [].
Cobalt nitrate allows for the controlled introduction of cobalt ions into various coordination frameworks, facilitating the study of their structure, reactivity, and potential applications. For instance, researchers utilize cobalt nitrate to synthesize coordination complexes for applications in drug delivery, photocatalysis, and magnetic materials [].
Cobalt nitrate, with the chemical formula , is an inorganic compound that serves as a cobalt(II) salt of nitric acid. The most prevalent form of cobalt nitrate is the hexahydrate, , which appears as a red-brown deliquescent solid that is highly soluble in water and other polar solvents . This compound is characterized by its ionic structure, where cobalt exists in the +2 oxidation state, coordinated to two nitrate ions, each of which acts as a bidentate ligand .
Cobalt nitrate is considered a moderately toxic compound. Inhalation or ingestion can cause respiratory problems, nausea, vomiting, and irritation. Prolonged exposure can lead to lung damage and cobalt poisoning []. It is also an oxidizing agent and can react exothermically with flammable materials [].
Safety Precautions:
- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling cobalt nitrate.
- Work in a well-ventilated area.
- Avoid contact with skin, eyes, and clothing.
- Wash hands thoroughly after handling.
- Store in a cool, dry place away from flammable materials.
Cobalt nitrate has been identified as potentially carcinogenic and can cause various health issues upon exposure. Inhalation may lead to respiratory problems such as asthma, while skin contact can result in allergic reactions . It is crucial to handle this compound with care, adhering to safety protocols to minimize exposure risks.
Cobalt nitrate finds numerous applications across different industries:
- Catalysts: Used in catalytic processes, including Fischer-Tropsch synthesis.
- Dyes and Inks: Acts as a precursor for producing vibrant colors in dyes and inks.
- Ceramics and Glass: Utilized in the production of colored ceramics and glassware.
- Animal Feed Supplements: Serves as a source of cobalt for livestock nutrition .
Cobalt nitrate shares similarities with other cobalt salts but exhibits unique properties:
| Compound | Chemical Formula | Oxidation State | Solubility | Unique Properties |
|---|---|---|---|---|
| Cobalt(II) chloride | CoCl₂ | +2 | Soluble in water | Used in electroplating |
| Cobalt(II) sulfate | CoSO₄ | +2 | Soluble in water | Commonly used in fertilizers |
| Cobalt(III) oxide | Co₂O₃ | +3 | Insoluble | Acts as a catalyst in oxidation reactions |
| Cobalt(II) acetate | Co(C₂H₃O₂)₂ | +2 | Soluble | Used in organic synthesis |
Cobalt nitrate's distinctive red-brown color, high solubility, and role as a precursor for various chemical processes set it apart from these similar compounds .
Physical Description
Liquid; OtherSolid; PelletsLargeCrystals, Liquid
PALE RED POWDER.
Color/Form
Red crystals
Density
2.49 g/cu cm
2.49 g/cm³
Odor
Melting Point
Decomposes at 100-105 °C
UNII
Related CAS
10553-73-8 (dodecahydrate)
14690-59-6 (dihydrate)
24606-35-7 (tetrahydrate)
54264-08-3 (nonahydrate)
56767-13-6 (trihydrate)
GHS Hazard Statements
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350i: May cause cancer by inhalation [Danger Carcinogenicity];
H360F ***: May damage fertility [Danger Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]
Pictograms



Irritant;Health Hazard;Environmental Hazard
Other CAS
14216-74-1
Associated Chemicals
Wikipedia
Biological Half Life
Methods of Manufacturing
General Manufacturing Information
Fabricated metal product manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Petroleum refineries
Nitric acid, cobalt(2+) salt (2:1): ACTIVE








